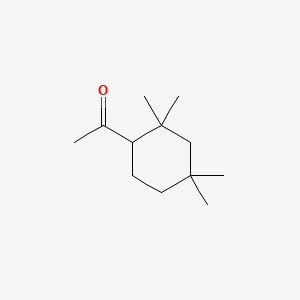
1-(2,2,4,4-Tetramethylcyclohexyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2,4,4-Tetramethylcyclohexyl)ethanone is an organic compound with the molecular formula C12H22O. It is a ketone derivative of cyclohexane, characterized by the presence of four methyl groups attached to the cyclohexane ring and an ethanone group. This compound is used as an intermediate in various chemical syntheses and has applications in different fields of scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(2,2,4,4-Tetramethylcyclohexyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2,2,4,4-tetramethylcyclohexanol with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,2,4,4-Tetramethylcyclohexyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones with additional oxygen-containing functional groups.
Reduction: Alcohols or other reduced derivatives.
Substitution: Compounds with new functional groups replacing the ethanone group.
Wissenschaftliche Forschungsanwendungen
1-(2,2,4,4-Tetramethylcyclohexyl)ethanone has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research on potential pharmaceutical applications, including drug development and delivery systems.
Wirkmechanismus
The mechanism of action of 1-(2,2,4,4-Tetramethylcyclohexyl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s ketone group can participate in various chemical reactions, influencing the behavior of enzymes and other biological molecules. The presence of multiple methyl groups on the cyclohexane ring can affect the compound’s steric and electronic properties, modulating its reactivity and interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2,4,5-Trimethylphenyl)ethanone: A similar compound with a trimethylphenyl group instead of a tetramethylcyclohexyl group.
1-(4-Methyl-2-thienyl)ethanone: Contains a thienyl group with a methyl substituent.
1-(4-Ethylphenyl)ethanone: Features an ethylphenyl group instead of a tetramethylcyclohexyl group.
Uniqueness
1-(2,2,4,4-Tetramethylcyclohexyl)ethanone is unique due to its specific structural arrangement, which imparts distinct steric and electronic properties. The presence of four methyl groups on the cyclohexane ring provides increased steric hindrance, affecting the compound’s reactivity and interactions compared to similar compounds .
Eigenschaften
Molekularformel |
C12H22O |
|---|---|
Molekulargewicht |
182.30 g/mol |
IUPAC-Name |
1-(2,2,4,4-tetramethylcyclohexyl)ethanone |
InChI |
InChI=1S/C12H22O/c1-9(13)10-6-7-11(2,3)8-12(10,4)5/h10H,6-8H2,1-5H3 |
InChI-Schlüssel |
ZNJLGWSIVLLVOP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1CCC(CC1(C)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-Fluoro-2-(trifluoromethyl)phenyl]-2-hydroxyacetamide](/img/structure/B13430613.png)
![4-[2-[(3,4-Dihydro-2(1H)-isoquinolinyl)methyl]-4-thiazolyl]-1-[[2-(trifluoromethyl)phenyl]methyl]-4-piperidinol](/img/structure/B13430620.png)
![(3S,3aS,5aS,6R,9aS,9bS)-3-[[(1,1-Dimethylethyl)amino]carbonyl]dodecahydro-3a,6-dimethyl-7-oxo-1H-benz[e]indene-6-propanoic Acid](/img/structure/B13430638.png)
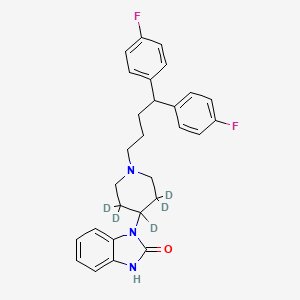
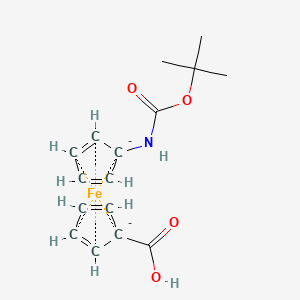
![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-iodoaniline](/img/structure/B13430650.png)
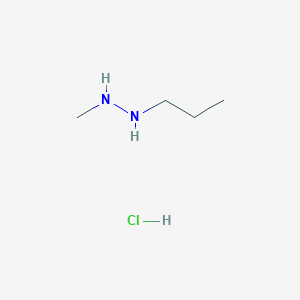
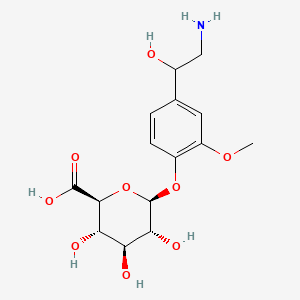

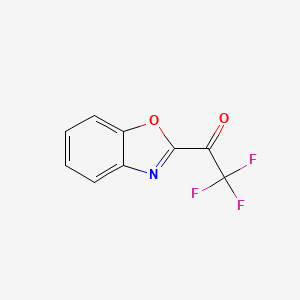
![[(1R,1aS,1bR,2S,3aS,6S,7aR,7bS,9aR)-2-hydroxy-1-(hydroxymethyl)-4,4,7a,9a-tetramethyl-1,1a,1b,2,3,3a,5,6,7,7b,8,9-dodecahydrocyclopropa[a]phenanthren-6-yl] acetate](/img/structure/B13430684.png)

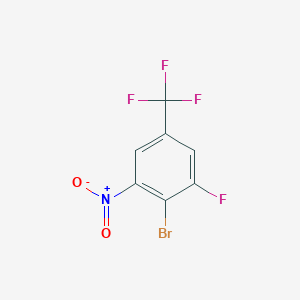
![2'-Deoxy-5'-O-[(1,1-dimethylethyl)diphenylsilyl]cytidine](/img/structure/B13430698.png)
